molecular formula C10H14N6O2S B2559040 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013776-66-3

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2559040
CAS No.: 1013776-66-3
M. Wt: 282.32
InChI Key: GRPGFNLYPGGCAH-UHFFFAOYSA-N
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Description

2-((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. This molecule integrates two key pharmacophores: a 1,2,4-triazole and a 3-methoxy-1-methyl-1H-pyrazole ring, linked via a thioacetamide bridge. The strategic fusion of such nitrogen- and sulfur-containing heterocycles is a recognized strategy for creating biologically active molecules, as these scaffolds are known to facilitate hydrogen bonding, dipole-dipole interactions, and π-stacking with diverse biological targets . Compounds featuring the 1,2,4-triazole core, like this one, have been extensively reported to exhibit a wide array of pharmacological activities, including antibacterial, antifungal, antioxidant, antitumor, analgesic, and anti-inflammatory properties . The presence of the pyrazole moiety further enhances the potential for anti-inflammatory activity, as pyrazole derivatives are established scaffolds in the search for new therapeutic agents . The specific research value of this hybrid molecule lies in its potential as a lead structure for inhibiting key enzymatic pathways. Notably, structurally related N-substituted triazole derivatives have demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, with some analogs showing IC50 values in the sub-micromolar range (e.g., 0.36 ± 0.15 μM), surpassing the potency of reference compounds like quercetin . The 15-LOX pathway is implicated in inflammatory disorders, cancer, and neurodegenerative diseases, making its inhibitors highly valuable for pharmacological investigation . Molecular docking studies of similar compounds suggest they form stable complexes within the enzyme's active site through hydrogen bonds with residues such as Gln598 and Arg260, as well as various hydrophobic interactions, leading to favorable binding free energies . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own thorough safety and toxicity assessments before any experimental use.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2S/c1-15-4-6(9(14-15)18-3)8-12-13-10(16(8)2)19-5-7(11)17/h4H,5H2,1-3H3,(H2,11,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPGFNLYPGGCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. The structural features, including the pyrazole and triazole moieties, suggest a range of biological activities. This article synthesizes current research findings on its biological activity, focusing on anti-inflammatory, antifungal, and anticancer properties.

Chemical Structure

The compound is characterized by the presence of:

  • A triazole ring, known for its broad biological activities.
  • A pyrazole moiety that enhances its pharmacological profile.
  • A thioacetamide group that may contribute to its bioactivity.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : The compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In studies, derivatives of triazoles have shown lower IC50 values compared to standard anti-inflammatory drugs like celecoxib .
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
2-(Thioacetamide derivative)593.521.5327.6
Celecoxib21.533.336.45

This data suggests that the compound may have a favorable selectivity index for COX-2 over COX-1, indicating reduced gastrointestinal toxicity.

Antifungal Activity

The triazole derivatives are also recognized for their antifungal properties:

  • Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that certain triazole derivatives exhibit potent activity against various fungal strains .
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans16
Aspergillus niger32

These findings highlight the potential of the compound as an antifungal agent.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole-containing compounds:

  • Cell Line Studies : In vitro studies demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma and breast cancer cells. For example, one derivative showed an IC50 value of 6.2 µM against HCT-116 cells .
Cancer Cell LineIC50 (µM)
HCT-1166.2
T47D27.3

These results suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Case Study on Pyrazole Derivatives : A study involving pyrazole derivatives showed promising results in reducing inflammation markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
  • Triazole Derivatives in Cancer Treatment : Another study highlighted a series of triazole derivatives that inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that this compound has significant anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
2-(Thioacetamide derivative)593.521.5327.6
Celecoxib21.533.336.45

This data suggests a favorable selectivity for COX-2 over COX-1, indicating reduced gastrointestinal toxicity compared to traditional anti-inflammatory drugs.

Antifungal Activity

The compound also demonstrates antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans16
Aspergillus niger32

These results highlight its potential as an effective antifungal agent.

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Cancer Cell LineIC50 (µM)
HCT-1166.2
T47D27.3

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Pyrazole Derivatives : A study showed that pyrazole derivatives could reduce inflammation markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS).
  • Triazole Derivatives in Cancer Treatment : Another study highlighted triazole derivatives that inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Triazole Positions 4 & 5) Key Functional Groups Biological Activity Melting Point (°C) Yield (%)
Target Compound 4-methyl, 5-(3-methoxy-1-methylpyrazol-4-yl) Thioacetamide Under investigation
Tryfuzol® (Piperidine derivative) 4-phenyl, 5-(furan-2-yl) Thioacetate Immunomodulatory, antioxidant
VUAA1 4-ethyl, 5-(3-pyridinyl) Ethylphenylacetamide Orco agonist (insect olfactory receptor)
Compound 5t (Benzimidazole hybrid) 4-ethyl, 5-(4-(6-chlorobenzimidazol-2-yl)phenyl) Difluorophenyl-ethanone Anticandidal 88
Compound 6c (Bromophenyl derivative) 4-methyl, 5-(1-(4-isobutylphenyl)ethyl) 2-Bromophenylacetamide 113–115 77

Key Observations :

Substituent Influence on Bioactivity: The 3-methoxy-1-methylpyrazol-4-yl group in the target compound introduces electron-donating methoxy and methyl groups, which may enhance solubility compared to halogenated analogues (e.g., Compound 5t with a chlorobenzimidazole group) . VUAA1, with a pyridinyl substituent, acts as an Orco agonist, while OLC15 (a pyridinyl antagonist) demonstrates that minor structural changes (e.g., pyridine position) can invert pharmacological activity .

Impact of Thioacetamide Side Chain :

  • The thioacetamide moiety in the target compound contrasts with Tryfuzol® ’s thioacetate group, which is linked to its hepatoprotective properties . The acetamide group may improve metabolic stability compared to ester derivatives.

Antifungal vs. Anticancer Activity :

  • Compounds like 4-((5-decylthio-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine () exhibit antifungal activity due to hydrophobic decylthio chains, whereas benzimidazole-triazole hybrids (e.g., Compound 5t) target candidal pathogens via halogenated aromatic systems .

Key Insights :

  • The absence of halogens in the target compound may simplify synthesis compared to bromophenyl derivatives (–10), which require multi-step protocols.
  • The methoxy group’s electron-donating nature could shift UV-Vis absorption to longer wavelengths compared to nitro- or chlorophenyl analogues (e.g., Compound 22 in with λmax at 298 nm) .

Q & A

Q. Optimized Conditions :

  • Temperature : 60–80°C for thioether formation to balance reaction rate and side-product minimization .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Triethylamine (TEA) improves nucleophilic substitution efficiency .

Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and HRMS .

Basic Question: How is the structure of this compound characterized, and what analytical techniques are critical?

Answer:
Core Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.5 ppm, pyrazole protons at δ 6.0–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 323.12) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=S stretch at 650–750 cm⁻¹, C=O at 1650–1750 cm⁻¹) .

Q. Supplementary Methods :

  • Elemental Analysis : Ensures stoichiometric C, H, N, S ratios (e.g., C: 48.3%, H: 4.7%, N: 26.1%) .
  • X-ray Crystallography : Resolves 3D conformation for docking studies (if crystalline) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Purity variability : Impurities (e.g., unreacted thiols) can skew bioassay results. Use preparative HPLC to isolate the target compound .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or IC₅₀ measurement protocols. Standardize assays using WHO guidelines.
  • Structural analogs : Compare activity with derivatives (e.g., replacing methoxy with ethoxy groups) to identify structure-activity relationships (SAR) .

Q. Methodological Approach :

Dose-response curves : Test multiple concentrations (1 nM–100 µM) in triplicate.

Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .

Advanced Question: What strategies are recommended for improving the compound’s stability under physiological conditions?

Answer:
Key Stability Issues :

  • Hydrolysis susceptibility : The thioether (-S-) and acetamide (-NHCO-) groups may degrade in acidic/basic environments .
  • Oxidative degradation : Thiol oxidation to sulfoxides in the presence of ROS.

Q. Mitigation Strategies :

  • Prodrug design : Mask the thioether with a photolabile protecting group (e.g., nitroveratryl) for controlled release .
  • Formulation optimization : Use liposomal encapsulation to shield against enzymatic degradation and enhance bioavailability .
  • pH-adjusted buffers : Store solutions at pH 6.5–7.5 to minimize hydrolysis .

Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and LC-MS to track degradation products.

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:
Key Parameters to Optimize :

  • Lipophilicity (LogP) : Target LogP 2–3 for balanced solubility/permeability. Use ChemAxon or Schrödinger’s QikProp to predict .
  • Metabolic stability : Identify labile sites (e.g., methoxy groups) via CYP450 isoform docking (CYP3A4, CYP2D6) .

Q. Methodology :

ADMET Prediction : Tools like SwissADME estimate absorption (%HIA >80%), BBB permeability, and toxicity (AMES test).

Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .

Fragment Replacement : Replace metabolically unstable groups (e.g., methyl with trifluoromethyl) using MOE or LeadIT .

Basic Question: What are the recommended storage conditions and handling protocols for this compound?

Answer:

  • Storage : In airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation/hydrolysis .
  • Handling : Use glove boxes for hygroscopic batches. Avoid contact with metals (e.g., Fe²⁺) to prevent catalytic degradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM), and dilute in PBS (pH 7.4) for biological assays. Vortex thoroughly to avoid precipitation .

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